molecular formula C11H9Cl2N5O2S B2922408 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 898622-17-8

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2922408
CAS RN: 898622-17-8
M. Wt: 346.19
InChI Key: UJVYJKFXTQWZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The compound also contains an amide group (-CONH2), which is a common functional group in bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, the amide group, and the sulfanyl group. These functional groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the amide group could increase the compound’s polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Vibrational Spectroscopic Characterization

A study by Mary et al. (2022) focused on the vibrational spectroscopic signatures of a related antiviral molecule, characterized through Raman and Fourier transform infrared spectroscopy. This research highlights the importance of spectroscopic techniques in understanding the molecular structure and interactions of complex organic compounds, providing a foundation for exploring the applications of similar compounds in scientific research (Mary, Pradhan, & James, 2022).

Antimicrobial Activities

Research by Patel and Shaikh (2011) on the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, including evaluation of their antimicrobial activities, suggests that compounds with chlorophenyl groups and heterocyclic structures have potential as antimicrobial agents. This aligns with the interest in exploring compounds with specific functional groups for antimicrobial properties (Patel & Shaikh, 2011).

Novel Derivatives with Biological Activities

Another study by Lahtinen et al. (2014) on the synthesis and characterization of sulfanilamide derivatives provides insight into how modifications to the molecular structure of sulfanilamides can influence their physical properties and biological activities, including antibacterial and antifungal effects. This research demonstrates the potential for creating novel compounds with enhanced biological activities through structural modifications (Lahtinen et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new pharmaceuticals or bioactive compounds .

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N5O2S/c12-6-2-1-3-7(10(6)13)16-8(19)5-21-11-17-15-4-9(20)18(11)14/h1-4H,5,14H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYJKFXTQWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.